![molecular formula C16H17N3O B577873 5-[3-(Pyrrolidinocarbonyl]phenyl]pyridin-2-amine CAS No. 1314988-21-0](/img/structure/B577873.png)
5-[3-(Pyrrolidinocarbonyl]phenyl]pyridin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[3-(Pyrrolidinocarbonyl]phenyl]pyridin-2-amine is a chemical compound with the molecular formula C16H17N3O It is known for its unique structure, which includes a pyrrolidine ring attached to a phenyl group, which is further connected to a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-[3-(Pyrrolidinocarbonyl]phenyl]pyridin-2-amine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Attachment to the Phenyl Group: The pyrrolidine ring is then attached to a phenyl group through a carbonylation reaction.
Formation of the Pyridine Ring: The final step involves the formation of the pyridine ring, which is connected to the phenyl group.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Controlled Temperature and Pressure: Maintaining specific temperature and pressure conditions to facilitate the reactions.
Use of Catalysts: Employing catalysts to enhance the reaction rate and efficiency.
Purification Techniques: Utilizing purification methods such as recrystallization or chromatography to obtain the pure compound.
化学反应分析
Types of Reactions: 5-[3-(Pyrrolidinocarbonyl]phenyl]pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution Reagents: Halogens, acids, and bases are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced forms.
科学研究应用
5-[3-(Pyrrolidinocarbonyl]phenyl]pyridin-2-amine has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 5-[3-(Pyrrolidinocarbonyl]phenyl]pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
5-[3-(Pyrrolidinocarbonyl]phenyl]pyridin-3-amine: Similar structure but with a different position of the amine group.
5-[3-(Pyrrolidinocarbonyl]phenyl]pyridin-4-amine: Another isomer with the amine group at a different position.
5-[3-(Pyrrolidinocarbonyl]phenyl]pyridin-2-ol: Contains a hydroxyl group instead of an amine group.
Uniqueness: 5-[3-(Pyrrolidinocarbonyl]phenyl]pyridin-2-amine is unique due to its specific structure, which imparts distinct chemical and biological properties
属性
IUPAC Name |
[3-(6-aminopyridin-3-yl)phenyl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c17-15-7-6-14(11-18-15)12-4-3-5-13(10-12)16(20)19-8-1-2-9-19/h3-7,10-11H,1-2,8-9H2,(H2,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXOZWUKTUHSHEW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=CC(=C2)C3=CN=C(C=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20718574 |
Source


|
| Record name | [3-(6-Aminopyridin-3-yl)phenyl](pyrrolidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20718574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1314988-21-0 |
Source


|
| Record name | [3-(6-Aminopyridin-3-yl)phenyl](pyrrolidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20718574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
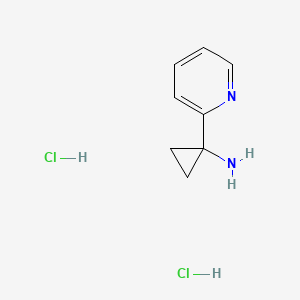
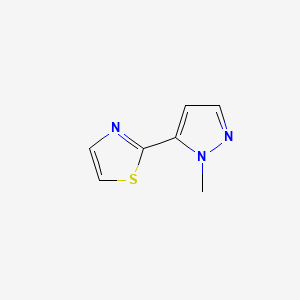
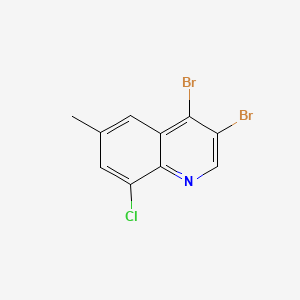
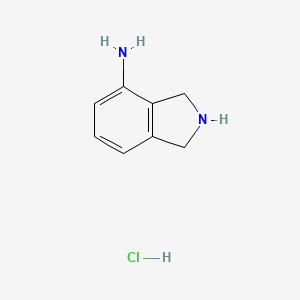
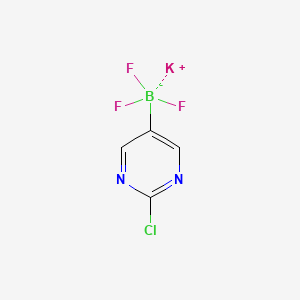
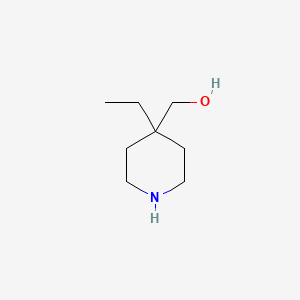
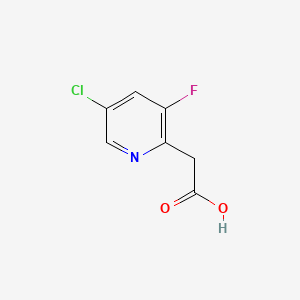
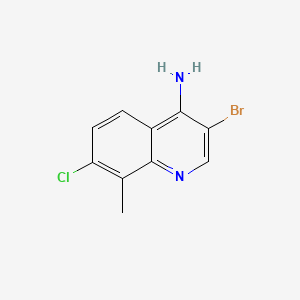
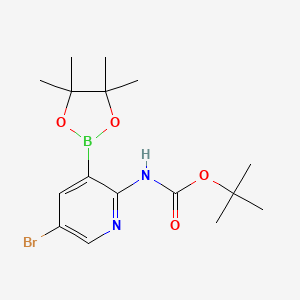
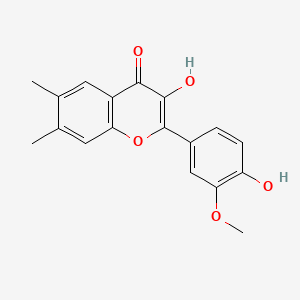
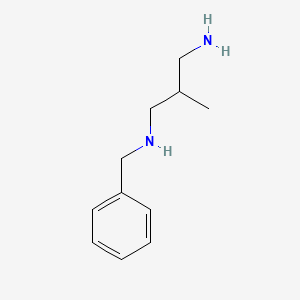
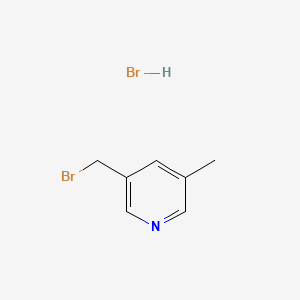
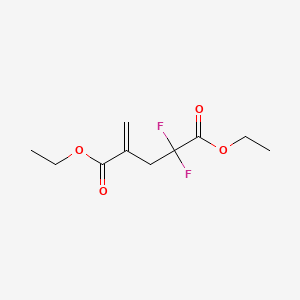
![[(Z)-1-phenoxypropan-2-ylideneamino]urea](/img/structure/B577812.png)
